molecular formula C8H6ClFO B1587285 2'-Chloro-5'-fluoroacetophenone CAS No. 2965-16-4

2'-Chloro-5'-fluoroacetophenone

Cat. No.: B1587285
CAS No.: 2965-16-4
M. Wt: 172.58 g/mol
InChI Key: KDBNPMAKHFSEBH-UHFFFAOYSA-N
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Description

2’-Chloro-5’-fluoroacetophenone is an organic compound with the molecular formula C8H6ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2’ and 5’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-5’-fluoroacetophenone typically involves the acylation of a fluorinated aromatic compound. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. This intermediate is then reacted with chlorine to produce dichlorofluorobenzene, which is subsequently acylated using an acylating agent to yield 2’-Chloro-5’-fluoroacetophenone .

Industrial Production Methods

Industrial production of 2’-Chloro-5’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through techniques such as melt crystallization to remove impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-5’-fluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

    Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce alcohols or hydrocarbons. Oxidation reactions can result in carboxylic acids or ketones.

Scientific Research Applications

2’-Chloro-5’-fluoroacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Chloro-5’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the aromatic ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetophenone: Similar in structure but lacks the fluorine atom. It is commonly used as a lacrimator (tear gas).

    5-Fluoroacetophenone: Similar in structure but lacks the chlorine atom. It is used in organic synthesis and as a reagent in various chemical reactions.

    Acetophenone: The parent compound without any halogen substitutions. .

Uniqueness

2’-Chloro-5’-fluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the aromatic ringThe combination of these substituents can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBNPMAKHFSEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371412
Record name 2'-Chloro-5'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2965-16-4
Record name 1-(2-Chloro-5-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2965-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-5'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-5'-fluoroacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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